Hexane, 1-(ethylthio)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1-(ethylthio)- typically involves the nucleophilic substitution of an alkyl halide with a thiol. One common method is the reaction of 1-bromohexane with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H13Br+C2H5SH→C8H18S+NaBr+H2O
Industrial Production Methods
Industrial production of Hexane, 1-(ethylthio)- can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of odorless and stable thiol surrogates, such as xanthates, can be employed to avoid the use of foul-smelling thiols .
Chemical Reactions Analysis
Types of Reactions
Hexane, 1-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the compound can lead to the formation of alkanes and thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides (C8H18SO) and sulfones (C8H18SO2).
Reduction: Hexane (C6H14) and ethanethiol (C2H5SH).
Substitution: Various substituted hexanes depending on the nucleophile used.
Scientific Research Applications
Hexane, 1-(ethylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Medicine: Research on thioethers like Hexane, 1-(ethylthio)- explores their potential as drug candidates due to their biological activity.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and functional materials.
Mechanism of Action
The mechanism of action of Hexane, 1-(ethylthio)- involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophiles, leading to the formation of new compounds. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity. The exact molecular pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Hexanethiol (C6H14S): Similar structure but with a thiol group instead of a thioether.
1-Octanethiol (C8H18S): Similar structure with a longer carbon chain.
1-Dodecanethiol (C12H26S): Similar structure with an even longer carbon chain.
Uniqueness
Hexane, 1-(ethylthio)- is unique due to its specific combination of an ethylthio group and a hexane backbone. This combination imparts distinct chemical properties, such as its reactivity and solubility, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
1-ethylsulfanylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-3-5-6-7-8-9-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVUJBCOCITTRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334963 | |
Record name | Hexane, 1-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7309-44-6 | |
Record name | 1-(Ethylthio)hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7309-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexane, 1-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.